パマブロム

概要

説明

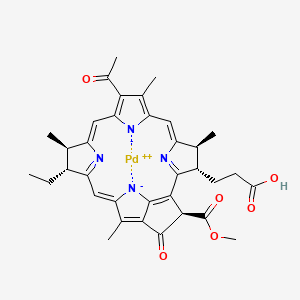

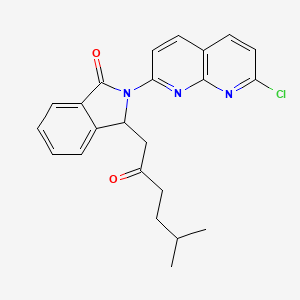

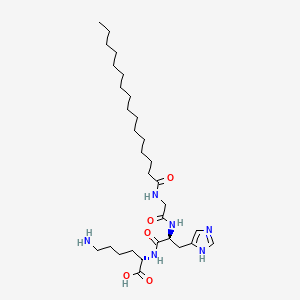

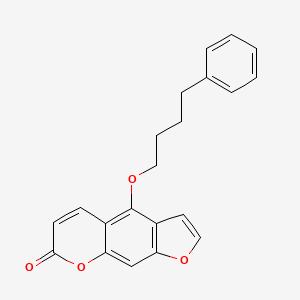

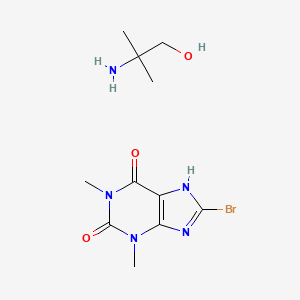

パマブロンは、月経症状に伴うむくみ、腫れ、水分貯留の治療に一般的に使用される利尿薬です。 これは、8-ブロモテオフィリンと2-アミノ-2-メチル-1-プロパノールの2つの成分を組み合わせたものです 。 パマブロンの有効成分である利尿薬は、8-ブロモテオフィリンであり、排尿を促進することで作用します .

科学的研究の応用

Pamabrom has several scientific research applications, including:

Chemistry: It is used as a model compound in studies involving diuretics and xanthine derivatives.

Biology: Pamabrom is used in research related to renal function and fluid balance.

Medicine: It is studied for its efficacy in treating conditions associated with water retention and bloating.

Industry: Pamabrom is used in the formulation of over-the-counter medications for menstrual relief.

作用機序

パマブロンは、排尿を促進することで作用し、水分貯留とむくみを軽減するのに役立ちます。有効成分である8-ブロモテオフィリンは、糸球体濾過を増加させ、潜在的に尿細管再吸収に影響を与えることにより、弱い利尿薬として作用します。 これにより、ナトリウムイオンと塩化物イオンの排泄量が増加し、尿量が増加します .

類似の化合物との比較

パマブロンは、フロセミドやヒドロクロロチアジドなどの他の利尿薬と比較できます。

パマブロンは、8-ブロモテオフィリンと2-アミノ-2-メチル-1-プロパノールを組み合わせた独特のものです。これは、市販薬としての使用に適した穏やかな利尿効果をもたらします .

類似の化合物

- フロセミド

- ヒドロクロロチアジド

- クロロチアジド

- スピロノラクトン

生化学分析

Biochemical Properties

Pamabrom plays a significant role in biochemical reactions primarily due to its diuretic properties. Bromotheophylline, the active moiety of Pamabrom, interacts with various enzymes and proteins in the renal system. It increases the permeability of the renal tubules, enhances glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubules . These interactions lead to increased excretion of sodium and chloride ions, thereby promoting diuresis.

Cellular Effects

Pamabrom affects various cell types and cellular processes, particularly in the renal system. It influences cell function by increasing urination frequency, which helps in reducing bloating and menstrual pain . The compound’s diuretic action is mediated through its effects on cell signaling pathways that regulate ion transport and water balance. Additionally, Pamabrom may impact gene expression related to renal function and fluid balance, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of Pamabrom involves its active component, bromotheophylline, which binds to and inhibits enzymes responsible for sodium reabsorption in the renal tubules . This inhibition leads to increased excretion of sodium and water, resulting in diuresis. Additionally, the presence of 2-amino-2-methylpropanol in Pamabrom may suppress the antidiuretic hormone in the posterior pituitary gland, further enhancing its diuretic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pamabrom have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to potential development of tolerance. Long-term studies have shown that continuous administration of Pamabrom may lead to adaptive changes in renal function, such as altered expression of ion transporters and enzymes involved in sodium reabsorption .

Dosage Effects in Animal Models

The effects of Pamabrom vary with different dosages in animal models. At lower doses, Pamabrom effectively increases urine output without significant adverse effects. At higher doses, it can cause electrolyte imbalances, dehydration, and renal toxicity . These threshold effects highlight the importance of careful dosage management to avoid potential toxic effects.

Metabolic Pathways

Pamabrom is involved in metabolic pathways related to renal function and fluid balance. Bromotheophylline, the active component, is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. These interactions can affect metabolic flux and metabolite levels, influencing the overall diuretic effect of Pamabrom.

Transport and Distribution

Pamabrom is transported and distributed within cells and tissues primarily through renal pathways. Bromotheophylline is absorbed in the gastrointestinal tract and transported to the kidneys, where it exerts its diuretic effects . The compound interacts with renal transporters and binding proteins that facilitate its localization and accumulation in the renal tubules, enhancing its diuretic action.

Subcellular Localization

The subcellular localization of Pamabrom, particularly bromotheophylline, is primarily within the renal tubules. The compound’s activity is concentrated in the proximal tubules, where it inhibits sodium reabsorption and promotes diuresis . The presence of targeting signals and post-translational modifications may direct Pamabrom to specific compartments within the renal cells, optimizing its diuretic function.

準備方法

合成経路と反応条件

パマブロンは、8-ブロモテオフィリンと2-アミノ-2-メチル-1-プロパノールを1:1の比率で組み合わせることで合成されます 。合成には、次の手順が関与します。

8-ブロモテオフィリンの調製: これには、制御された条件下で、臭素または臭素含有試薬を使用して、テオフィリン(キサンチン誘導体)を臭素化する工程が含まれます。

2-アミノ-2-メチル-1-プロパノールとの組み合わせ: 次に、8-ブロモテオフィリンを2-アミノ-2-メチル-1-プロパノールと組み合わせて、パマブロンを生成します。

工業生産方法

工業環境では、パマブロンは、制御された温度および圧力条件下で、大型反応器内で2つの成分を組み合わせることで製造されます。 次に、混合物を結晶化またはその他の分離技術によって精製して、高純度の最終生成物を得ます .

化学反応の分析

反応の種類

パマブロンは、次のようないくつかの種類の化学反応を起こします。

酸化: 8-ブロモテオフィリン中の臭素原子は、特定の条件下で酸化反応を受ける可能性があります。

置換: 2-アミノ-2-メチル-1-プロパノールのアミノ基は、さまざまな試薬との置換反応に関与することができます。

一般的な試薬と条件

酸化剤: 過酸化水素または過マンガン酸カリウムを、酸化反応の酸化剤として使用することができます。

置換試薬: ハロゲン化剤またはアルキル化剤を、アミノ基を含む置換反応に使用することができます。

主要な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、8-ブロモテオフィリンの酸化は、臭素化キサンチン誘導体の生成につながる可能性があります .

科学研究の応用

パマブロンは、次のようないくつかの科学研究の応用があります。

化学: 利尿薬とキサンチン誘導体を含む研究において、モデル化合物として使用されます。

生物学: パマブロンは、腎機能と体液バランスに関連する研究で使用されています。

医学: 水分貯留とむくみ関連の病状の治療における有効性が研究されています。

類似化合物との比較

Pamabrom can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide:

Furosemide: A loop diuretic that significantly increases urination and is used to treat edema and hypertension.

Hydrochlorothiazide: A thiazide diuretic used to treat hypertension and edema.

Pamabrom is unique in its combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, which provides a mild diuretic effect suitable for over-the-counter use .

Similar Compounds

- Furosemide

- Hydrochlorothiazide

- Chlorothiazide

- Spironolactone

Pamabrom stands out due to its specific application in treating menstrual-related symptoms and its availability as an over-the-counter medication .

特性

IUPAC Name |

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOTUUBRFJHZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209397 | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-04-2 | |

| Record name | Pamabrom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pamabrom [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMABROM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While primarily known for its diuretic action, studies suggest that Pamabrom might possess peripheral antinociceptive properties, potentially through the modulation of opioid receptors, nitric oxide signaling, and potassium channels [].

ANone: While both Pamabrom and indomethacin display antinociceptive effects, their mechanisms differ. Pamabrom's antinociception appears to involve the opioid receptor-NO-cGMP-K+ channels pathway and a biguanide-dependent mechanism. In contrast, indomethacin's effects were not affected by blocking these pathways, suggesting a different mechanism [].

ANone: The molecular formula of Pamabrom is C11H18BrN5O3, and its molecular weight is 360.22 g/mol [, , ].

ANone: Spectroscopic analysis of Pamabrom reveals a maximum absorbance (λmax) at 279 nm in distilled water []. This characteristic can be utilized for its detection and quantification.

ANone: Studies indicate that Pamabrom is susceptible to degradation under acidic, alkaline, and oxidative conditions. It shows less degradation under thermal and photolytic conditions [].

ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and stability of Pamabrom. They do not delve into its catalytic properties, applications in catalysis, computational chemistry studies, or QSAR models.

ANone: The provided research papers do not offer detailed insights into the structure-activity relationships of Pamabrom or its analogs.

ANone: While specific formulation strategies are not extensively discussed, the research emphasizes the importance of considering Pamabrom's sensitivity to acidic, alkaline, and oxidative conditions during formulation development []. Employing appropriate packaging and storage conditions that minimize exposure to these factors can help preserve its stability.

ANone: The research does not specify the effective dose range of Pamabrom. Dosage information is typically found on product labels or in clinical guidelines.

ANone: One study utilized a rat paw formalin test to assess the antinociceptive effects of Pamabrom. The results suggested that locally administered Pamabrom induced dose-dependent antinociception, potentially through the activation of the opioid receptor-NO-cGMP-K+ channels pathway [].

ANone: Clinical trials investigating the efficacy of Pamabrom in combination with acetaminophen for primary dysmenorrhea have yielded mixed results, with some studies suggesting limited evidence of its effectiveness compared to other NSAIDs or placebo []. Further well-designed, randomized, controlled trials are needed to establish conclusive evidence.

ANone: The research does not delve into specific resistance mechanisms associated with Pamabrom.

ANone: While generally considered safe, Pamabrom may cause adverse effects like headache, gastritis, dyspepsia, diarrhea, and nausea []. It's important to note that this information is not a substitute for medical advice. Individuals should always consult with a healthcare professional for personalized guidance on medication use.

ANone: This document does not cover specific drug interactions. Consulting a healthcare professional or referring to reliable drug information resources is recommended for information on drug interactions.

ANone: The provided research primarily centers around analytical method development and validation for Pamabrom quantification in various matrices. It doesn't cover topics like specific drug delivery systems, biomarkers, detailed environmental impacts, alternative drugs, or research infrastructure.

ANone: Researchers frequently utilize techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) [, , , , , , , , , , , ] and UV-Visible spectrophotometry [, , , , ] for the quantification of Pamabrom in pharmaceutical formulations. These methods offer sensitivity, accuracy, and selectivity for analyzing Pamabrom content.

ANone: The analytical methods discussed in the research papers are validated following the International Conference on Harmonization (ICH) guidelines. These validation procedures encompass assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , , , , , , , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。